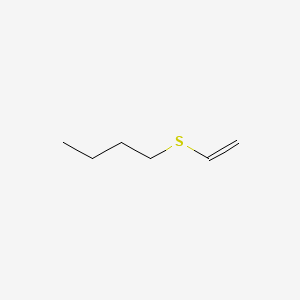
Butane, 1-(ethenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 1-(ethenylthio)-: . This compound features a butane backbone with an ethenylthio group attached, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1-(ethenylthio)- can be achieved through several methods. One common approach involves the reaction of butyl halides with sodium ethenylthiolate under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of Butane, 1-(ethenylthio)- often involves the use of large-scale reactors where butyl halides and sodium ethenylthiolate are reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Butane, 1-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
Butane, 1-(ethenylthio)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Butane, 1-(ethenylthio)- involves its interaction with molecular targets through its ethenylthio group. This group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
- Butane, 1-(methylthio)-
- Butane, 1-(propylthio)-
- Butane, 1-(butylthio)-
Comparison: Butane, 1-(ethenylthio)- is unique due to the presence of the ethenylthio group, which imparts distinct reactivity and properties compared to its analogs. For instance, the ethenylthio group allows for additional reactions such as polymerization and cross-linking, which are not possible with the methylthio, propylthio, or butylthio analogs .
Properties
CAS No. |
4789-70-2 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
1-ethenylsulfanylbutane |
InChI |
InChI=1S/C6H12S/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
LBMGSGLAWRZARD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















